

An In-depth Technical Guide to the Chemical Structure of Epilactose

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **epilactose**. The information is curated for professionals in research and development who require a deep understanding of this disaccharide for applications in areas such as prebiotics and functional foods.

Chemical Structure and Identification

Epilactose, systematically known as 4-O- β -D-galactopyranosyl-D-mannose, is a disaccharide and a C-2 epimer of lactose.[1][2] It is composed of a galactose unit and a mannose unit joined by a β -(1 \rightarrow 4) glycosidic bond.[1] This structural nuance, the epimerization of the glucose unit in lactose to mannose, confers unique physicochemical and biological properties to **epilactose**.

The chemical identity of **epilactose** is well-defined by various nomenclature and registry systems:

• IUPAC Name: (2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal[3]

Molecular Formula: C12H22O11

CAS Number: 50468-56-9



Below is a diagram illustrating the structural relationship between lactose and its epimer, **epilactose**.

Caption: Conversion of Lactose to **Epilactose**.

Physicochemical Properties

A summary of the key physicochemical properties of **epilactose** is presented in the table below. These properties are essential for its handling, formulation, and analysis.

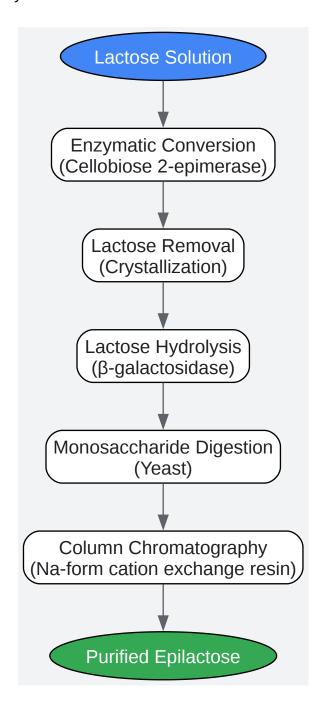
Property	Value	Source
Molar Mass	342.30 g/mol	[3]
Exact Mass	342.11621151 g/mol	[3]
Appearance	White to off-white powder	
Melting Point	Data not available	_
Specific Rotation [α]D	+25.3° (c = 0.2 in Water)	_
Solubility	Slightly soluble in methanol and water (sonication may be required)	
XLogP3	-5	[3]
Hydrogen Bond Donor Count	8	[3]
Hydrogen Bond Acceptor Count	11	[3]
Rotatable Bond Count	8	[3]
Topological Polar Surface Area	197 Ų	[3]

Experimental Protocols

The most common and efficient method for producing **epilactose** is through the enzymatic epimerization of lactose.



Workflow for **Epilactose** Synthesis and Purification:



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Caption: Epilactose Synthesis and Purification Workflow.

Detailed Methodology:



- Enzymatic Conversion: A solution of lactose is treated with the enzyme cellobiose 2-epimerase. This enzyme specifically catalyzes the epimerization of the glucose residue at the C-2 position to a mannose residue, converting lactose into **epilactose**.[4]
- Removal of Unreacted Lactose by Crystallization: The reaction mixture is cooled to induce the crystallization of the less soluble, unreacted lactose. This step significantly enriches the concentration of **epilactose** in the supernatant.
- Hydrolysis of Remaining Lactose: The supernatant is then treated with β-galactosidase to hydrolyze any remaining lactose into its constituent monosaccharides, glucose and galactose.
- Digestion of Monosaccharides: Yeast (e.g., Saccharomyces cerevisiae) is introduced to the mixture to ferment the monosaccharides produced in the previous step, leaving **epilactose**, which is not readily metabolized by the yeast, in the solution.
- Purification by Column Chromatography: The final purification step involves passing the solution through a Na-form cation exchange resin column. This separates epilactose from other remaining impurities, yielding a high-purity product. A study reported achieving 91.1% purity with a 42.5% recovery yield using this method.[4][5]

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for the analysis and quantification of **epilactose**.

- Column: A polymer-based amino HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as the Shodex VG-50 4E (4.6 mm ID × 250 mm, 5 μm), has been shown to be effective.
- Mobile Phase: A typical mobile phase is a mixture of acetonitrile, methanol, and water (e.g., 75:20:5 v/v/v).
- Flow Rate: A flow rate of 1.0 mL/min is commonly used.
- Column Temperature: The column is typically maintained at 40 °C.



- Detection: A refractive index (RI) detector is suitable for the detection of non-chromophoric sugars like **epilactose**.
- Elution Profile: In this system, the typical elution order is lactulose, followed by **epilactose**, and then lactose, with baseline separation achieved in under 15 minutes.

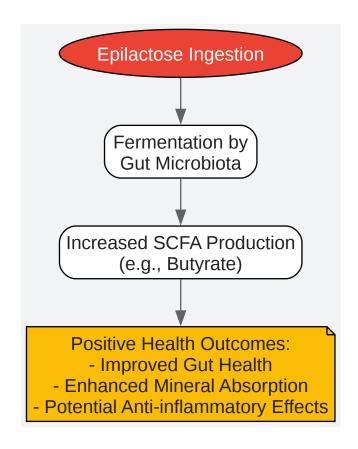
Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a detailed protocol for NMR analysis of **epilactose** is not readily available in the cited literature, ¹H-NMR is a powerful tool for the structural elucidation and purity assessment of carbohydrates. For lactose, ¹H-NMR in DMSO has been used to determine the anomeric composition by analyzing the peak areas of partially resolved doublets. A similar approach could be adapted for the detailed structural characterization of **epilactose**.

Signaling Pathways and Biological Relevance

Epilactose is recognized for its prebiotic properties, meaning it is not digested in the upper gastrointestinal tract and reaches the colon to be fermented by beneficial gut bacteria.[2] This fermentation leads to the production of short-chain fatty acids (SCFAs), such as butyrate, which have numerous health benefits. The diagram below illustrates the logical relationship of **epilactose**'s biological activity.





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